molecular formula C13H14N2<br>C13H14N2<br>NH2C6H4CH2C6H4NH2 B154101 4,4'-Methylenedianiline CAS No. 101-77-9

4,4'-Methylenedianiline

Cat. No.: B154101
CAS No.: 101-77-9
M. Wt: 198.26 g/mol
InChI Key: YBRVSVVVWCFQMG-UHFFFAOYSA-N
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Description

4,4’-Methylenedianiline is an organic compound with the chemical formula CH₂(C₆H₄NH₂)₂. It is a colorless solid, although commercial samples can appear yellow or brown. This compound is primarily used as a precursor in the production of polyurethanes and other polymer materials .

Scientific Research Applications

4,4’-Methylenedianiline has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

4,4’-Methylenedianiline (MDA) is an organic compound that primarily targets the Steroid hormone receptor ERR1 . This receptor plays a crucial role in zinc ion binding .

Mode of Action

MDA acts as a bidentate-bridging ligand , forming hydrogen bonds with its amine hydrogen atoms . It also participates in several non-covalent interactions . In the industrial production, MDA is produced by the reaction of formaldehyde and aniline in the presence of hydrochloric acid .

Biochemical Pathways

The synthesis of MDA involves a two-step reaction. The second and significantly slower step is the acid-catalyzed rearrangement of these intermediates to MDA, controlled by microkinetics on mesoporous dealuminated Y-type zeolites .

Pharmacokinetics

MDA is a colorless solid, although commercial samples can appear yellow or brown . It has a low solubility in water (0.125 g/100 ml at 20 °C) and a low vapor pressure (0.0000002 mmHg at 20°C) . These properties impact its bioavailability and distribution in the body.

Result of Action

MDA is known to be hepatotoxic, causing liver disease (toxic hepatitis). Symptoms include loss of appetite, jaundice, dark urine, fever, upper abdominal pain, and fatigue . It is also considered a potential occupational carcinogen .

Action Environment

When released into the environment, MDA distributes into water and subsequently sediment and soil compartments . The air is of little relevance, owed to the low vapor pressure and short atmospheric half-life . In soil, initially a rapid mineralization is observed, which slows down within the first days due to competitive chemical absorption . Under anaerobic conditions, mineralization is poor . Irreversible chemisorption occurs unless soils/sediments are highly reduced .

Safety and Hazards

MDA is considered a potential occupational carcinogen by the US National Institute for Occupational Safety and Health . The Occupational Safety and Health Administration has set a permissible exposure limit at 0.01 ppm over an eight-hour time-weighted average, and a short-term exposure limit at 0.1 ppm .

Future Directions

MDA is a high production volume intermediate that is mainly processed to diisocyanates and finally polyurethanes . This review summarizes available data concerning the environmental behavior .

Biochemical Analysis

Biochemical Properties

4,4’-Methylenedianiline is a common monomer in the synthesis of polymer materials. These include polyamides, polyimides, and polyimines . It is also used extensively as a precursor to Methylene diphenyl diisocyanate (MDI)

Cellular Effects

Limited information is available on the effects of 4,4’-Methylenedianiline on cellular processes. The available information shows that it can cause skin irritation and liver damage . People who accidentally ate bread baked from flour contaminated with 4,4’-Methylenedianiline became ill with a flu-like condition, consisting of stomach and chest pains .

Molecular Mechanism

It is known that 4,4’-Methylenedianiline is produced by the reaction of formaldehyde and aniline in the presence of hydrochloric acid

Temporal Effects in Laboratory Settings

It is known that 4,4’-Methylenedianiline is not readily biodegradable or even not inherent biodegradable . In soil, initially a rapid mineralization is observed, which slows down within the first days due to competitive chemical absorption .

Dosage Effects in Animal Models

Limited information is available on the dosage effects of 4,4’-Methylenedianiline in animal models. It is known that 4,4’-Methylenedianiline is considered a potential occupational carcinogen

Metabolic Pathways

Animal studies suggest that 4,4’-Methylenedianiline is metabolized by the cytochrome P450 and this process is required for its toxicity . Other animal studies suggest that 4,4’-Methylenedianiline also undergoes extrahepatic peroxidative metabolism that might also lead to the formation of genotoxic reactive intermediates .

Transport and Distribution

When released into the environment, 4,4’-Methylenedianiline distributes into water and subsequently sediment and soil compartments . The air is of little relevance, owed to the low vapor pressure and short atmospheric half-life . MDA in pore water of soils is rapidly adsorbed on the surface of plant roots .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Methylenedianiline is typically synthesized by the reaction of aniline with formaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, aminal, which then rearranges to form 4,4’-Methylenedianiline .

Industrial Production Methods: In industrial settings, the preparation involves adding aniline to hydrochloric acid to form aniline hydrochloride, which is then condensed with formaldehyde at a relatively low temperature (below 40°C). The condensation product is then rearranged to 4,4’-Methylenedianiline by heating at a temperature of about 60 to 100°C .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenedianiline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reactions often involve reagents like hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 4,4’-diaminodicyclohexylmethane.

    Substitution: Various substituted aniline derivatives.

Comparison with Similar Compounds

Uniqueness: 4,4’-Methylenedianiline is unique due to its extensive use as a precursor to MDI and its role in the production of polyurethane foams. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in both research and industry .

Properties

IUPAC Name

4-[(4-aminophenyl)methyl]aniline
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InChI

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2
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InChI Key

YBRVSVVVWCFQMG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N
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Molecular Formula

C13H14N2, Array
Record name 4,4'-DIAMINODIPHENYLMETHANE
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Related CAS

25168-39-2, Array
Record name Benzenamine, 4,4′-methylenebis-, homopolymer
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DSSTOX Substance ID

DTXSID6022422
Record name 4,4'-Diaminobiphenyl methane
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Molecular Weight

198.26 g/mol
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Physical Description

4,4'-diaminodiphenylmethane appears as a tan flake or lump solid with a faint fishlike odor. May be toxic by inhalation or ingestion, and may be irritating to skin. Insoluble in water., Dry Powder; Other Solid; Pellets or Large Crystals, Pale-brown, crystalline solid with a faint, amine-like odor; [NIOSH], Solid, COLOURLESS-TO-PALE-YELLOW FLAKES WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR., Pale-brown, crystalline solid with a faint, amine-like odor.
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Boiling Point

748 to 750 °F at 768 mmHg (NTP, 1992), 398 °C, BP: 257 °C at 18 mm Hg; 249-253 °C at 15 mm Hg; 232 °C at 9 mm Hg, at 102kPa: 398-399 °C, 748 °F
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Flash Point

430 °F (NTP, 1992), 220 °C, 428 °F (220 °C) (closed cup), 220 °C c.c., 430 °F, 374 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly sol in cold water. Very sol in alcohol, benzene, ether, Solubility (g/100mL solvent at 25 °C): 273.0 in acetone; 9.0 in benzene; 0.7 in carbon tetrachloride; 9.5 in ethyl ether; 143.0 in methanol; 0.1 in water, In water, 1.00X10+3 mg/L at 25 °C, 1 mg/mL at 25 °C, Solubility in water: poor, 0.1%
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Density

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.070 g/mL at 103 °C, 0.5 g/cm³, 1.15, 1.06 (Liquid at 212 °F)
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Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8 (Air = 1), 6.8
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Vapor Pressure

1e-07 mmHg at 77 °F (calculated) (NTP, 1992), 0.0000002 [mmHg], 2.03X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 197 °C: 133, 0.0000002 mmHg at 77 °F, (77 °F): 0.0000002 mmHg
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Impurities

2,4-diaminodiphenylmethane isomer, up to 3%
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Color/Form

Crystals from water or benzene, Tan flakes, lumps, or pearly leaflets from benzene, Plates or needles (water); plates (benzene), Light-brown crystals, Light tan to white crystalline solid

CAS No.

101-77-9, 1219795-26-2
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Melting Point

197 to 198 °F (NTP, 1992), 92.5 °C, 91.5-92 °C, 198 °F
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Synthesis routes and methods I

Procedure details

3.58 g (0.03 mol) chloroform; 14.42 g (0.20 mol) 2-butanone; and, 4.0 g (0.1 mol) 4-methylamino-2,2,6,6-tetramethylpiperidine are reacted in a manner analogous to that described in Example 1 hereinabove and the product worked up and recovered. The structure of the compound obtained is represented as follows: ##STR5## wherein n is in the range from 2 to about 5.
Quantity
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4 g
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Synthesis routes and methods II

Procedure details

4,4′-ethylenedianiline; 4,4′-diamino-3,3′-dimethyldiphenylmethane; 3,3′,5,5′-tetramethylbenzidine; 4,4′-diaminodiphenyl sulfone; 4,4′-diaminodiphenyl ether; 1,5-diaminonaphthalene; 3,3′-dimethyl-4,4′-diaminobiphenyl;
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Synthesis routes and methods III

Procedure details

A novel process for making 4,4'-methylene diphenyl diisocyanate and corresponding oligomer in improved selectivity and yield comprises condensing formaldehyde and aniline under neutral or basic conditions to yield an anil condensate, followed by reacting the anil condensate with additional aniline and a protonic salt of aniline to yield 4,4'-methylene dianiline and corresponding oligomer, then followed by conventional phosgenation.
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Synthesis routes and methods IV

Procedure details

An 2-anilinecarboxylic acid derivative (e.g. sodium 2-anilinecarboxylate) or an 3-anilinecarboxylic acid derivative (e.g. sodium 3-anilinecarboxylate) and aniline are treated with formalin under acidic conditions to give the corresponding 4,4′-diaminodiphenylmethane derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
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Synthesis routes and methods V

Procedure details

An 2-anilinesulfonic acid derivative (e.g. sodium 2-anilinesulfonate) or an 3-anilinesulfonic acid derivative (e.g. sodium 3-anilinesulfonate) and aniline are treated with formalin under acidic conditions, to give the corresponding 4,4′-diaminodiphenylmethane derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Methylenedianiline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-Methylenedianiline
Reactant of Route 3
4,4'-Methylenedianiline
Reactant of Route 4
4,4'-Methylenedianiline
Reactant of Route 5
4,4'-Methylenedianiline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,4'-Methylenedianiline

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